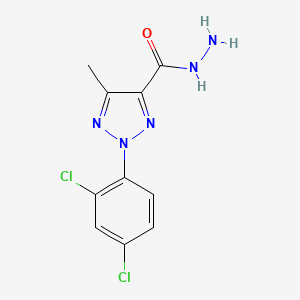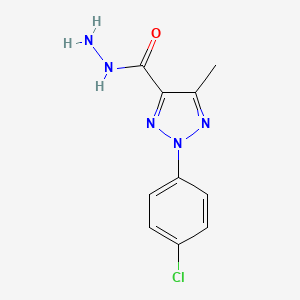![molecular formula C6H3ClN2S B11785982 7-Chlorothiazolo[5,4-B]pyridine](/img/structure/B11785982.png)
7-Chlorothiazolo[5,4-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chlorothiazolo[5,4-B]pyridine is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This fusion results in a bicyclic system that has garnered significant interest due to its potential pharmacological activities and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothiazolo[5,4-B]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method starts with the preparation of a thiazole derivative, which is then subjected to cyclization with a pyridine derivative under specific conditions. For instance, the reaction may involve the use of hydrazonoyl halides and triethylamine in ethanol .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve multi-step synthesis processes, starting from commercially available substances and employing various catalysts and reagents to achieve the desired product in moderate to good yields .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chlorothiazolo[5,4-B]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thiazolo[5,4-B]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
7-Chlorothiazolo[5,4-B]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Industry: It is utilized in the development of new materials and catalysts for various chemical processes.
Wirkmechanismus
The mechanism of action of 7-Chlorothiazolo[5,4-B]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3K by binding to the kinase domain, thereby blocking the signaling pathways involved in cell growth and survival. This inhibition is facilitated by the formation of key hydrogen bonds between the compound and the kinase .
Vergleich Mit ähnlichen Verbindungen
Thiazolo[4,5-B]pyridine: Another fused heterocyclic compound with similar pharmacological properties.
Pyrano[2,3-D]thiazole: Known for its diverse biological activities, including anticancer and anti-inflammatory effects.
Uniqueness: 7-Chlorothiazolo[5,4-B]pyridine stands out due to its specific structural features and the presence of a chlorine atom, which can enhance its bioactivity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C6H3ClN2S |
|---|---|
Molekulargewicht |
170.62 g/mol |
IUPAC-Name |
7-chloro-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H |
InChI-Schlüssel |
HLANSJRABYKWOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=C1Cl)N=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Difluoromethoxy)benzo[d]oxazole-5-methanol](/img/structure/B11785908.png)












